Scaffold Advantage: Non-Imidazole vs. Imidazole H3 Antagonists
JNJ-10181457 possesses a non-imidazole chemical scaffold, a key structural distinction from earlier imidazole-containing H3 antagonists such as thioperamide. This difference is directly linked to a reduced risk of cytochrome P450 (CYP) enzyme inhibition [1]. While quantitative CYP inhibition data for JNJ-10181457 are not specified in the available literature, it is a well-established class-level inference that imidazole groups confer a high propensity for CYP inhibition, a major liability avoided by non-imidazole designs [1].
| Evidence Dimension | CYP450 Inhibition Liability |
|---|---|
| Target Compound Data | Non-imidazole scaffold (reduced risk of CYP inhibition) |
| Comparator Or Baseline | Thioperamide (imidazole scaffold; established CYP inhibition risk) |
| Quantified Difference | Not available (class-level inference) |
| Conditions | Pharmacokinetic analysis (in vitro/in vivo) |
Why This Matters
This structural difference is critical for procurement in studies requiring co-administration with other drugs or in ADME-Tox assays, as it minimizes confounding pharmacokinetic interactions.
- [1] Bonaventure P, et al. Histamine H3 receptor antagonists: from target identification to drug leads. Biochemical Pharmacology. 2007;73(8):1084-1096. View Source
